Nimesulide

Content Navigation

In predictive toxicology, standard NSAIDs like diclofenac fail to model idiosyncratic hepatotoxicity due to absence of reactive diiminoquinone intermediates. Nimesulide (CAS 51803-78-2) directly addresses this gap as an essential positive control for DILI, mitochondrial depolarization, and ROS assays. • COX-2/COX-1 selectivity ratio ~7.3, calibrating intermediate COX-2 inhibition. • pKa 6.5 prevents gastric ion trapping; enables un-ionized tissue accumulation. • Dual COX-2/PDE4 inhibitory scaffold for multi-target drug design. Supplied with ≥98% purity, available for immediate shipment.

CAS Number

Product Name

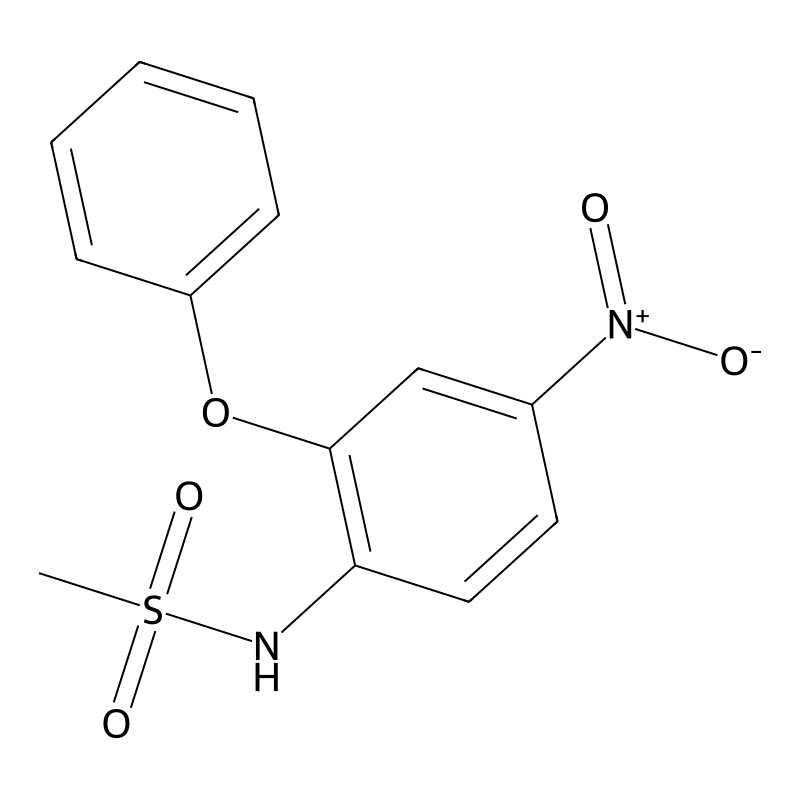

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Nimesulide is a distinct sulfonanilide-based non-steroidal anti-inflammatory drug (NSAID) that diverges significantly from traditional carboxylic acid-based NSAIDs. Operating as a preferential cyclooxygenase-2 (COX-2) inhibitor, it features an atypical weak acidity (pKa ~6.5) and a multi-factorial pharmacological profile that includes phosphodiesterase (PDE) inhibition and the specific generation of reactive diiminoquinone metabolites. In chemoinformatics, procurement, and assay design, Nimesulide is highly valued not merely for its primary anti-inflammatory mechanism, but as a specialized structural scaffold for dual-target drug discovery and as an indispensable positive control standard for idiosyncratic drug-induced liver injury (DILI) and mitochondrial toxicity models[1].

Research Fit

Substituting Nimesulide with standard NSAIDs like diclofenac or ibuprofen, or highly selective coxibs like celecoxib, fundamentally compromises specialized assay and formulation workflows. Traditional NSAIDs possess low pKa values (~4.0–5.0) that drive gastric 'ion trapping' and topical mucosal toxicity, whereas Nimesulide’s pKa of 6.5 prevents this while enabling un-ionized accumulation in slightly acidic inflamed tissues [1]. Furthermore, standard comparators lack Nimesulide's secondary PDE inhibitory activity and do not undergo cytochrome P450-mediated oxidation into reactive diiminoquinone intermediates [2]. Consequently, utilizing generic NSAIDs in predictive toxicology screening or dual-target scaffold synthesis will fail to replicate the specific mitochondrial depolarization and multi-pathway modulation unique to the sulfonanilide core.

Substitution Risk

References

- [1] Bjarnason, I., et al. 'Gastrointestinal toxicity of non-steroidal anti-inflammatory drugs: the effect of nimesulide compared with naproxen.' Rheumatology (Oxford, England) 38 Suppl 1 (1999): 24-32.

- [2] Cui, J., et al. 'In Vitro Nimesulide Studies toward Understanding Idiosyncratic Hepatotoxicity: Diiminoquinone Formation and Conjugation.' Chemical Research in Toxicology 22.1 (2009): 182-192.

Preferential COX-2 Selectivity Profiling

In human whole blood assays, Nimesulide demonstrates a preferential COX-2/COX-1 selectivity ratio of approximately 7.3, closely mirroring early-generation coxibs like celecoxib (ratio ~7.6) but significantly outperforming traditional NSAIDs such as diclofenac and meloxicam, which exhibit only a 2- to 3-fold selectivity [1]. This intermediate selectivity profile makes it an ideal benchmark.

| Evidence Dimension | COX-1/COX-2 IC50 Selectivity Ratio |

| Target Compound Data | Nimesulide (Ratio ~7.3) |

| Comparator Or Baseline | Diclofenac (Ratio ~2.0 - 3.0) |

| Quantified Difference | Nimesulide provides >2.5x greater COX-2 selectivity than diclofenac in whole blood models. |

| Conditions | In vitro human whole blood COX-1/COX-2 assay |

Procuring Nimesulide provides an essential intermediate-selectivity reference standard for evaluating novel COX-2 inhibitors without the extreme cardiovascular risk profile of highly selective coxibs.

Atypical pKa and Avoidance of Mucosal Ion Trapping

Unlike conventional carboxylic acid NSAIDs, Nimesulide is a very weak acid with a pKa of 6.5. This physicochemical distinction prevents the drug from undergoing significant 'ion trapping' in the gastric mucosa, a primary driver of topical gastrointestinal toxicity seen with classical NSAIDs[1]. Furthermore, this pKa allows Nimesulide to remain largely un-ionized and highly permeable in the slightly acidic microenvironment of inflamed tissues (pH ~6.0–6.5), whereas comparators like ibuprofen (pKa ~4.4) remain ionized and less capable of targeted accumulation.

| Evidence Dimension | Acid dissociation constant (pKa) and mucosal permeability |

| Target Compound Data | Nimesulide (pKa 6.5; no significant small intestine permeability increase at therapeutic doses) |

| Comparator Or Baseline | Ibuprofen / Naproxen (pKa ~4.0-5.0; significant mucosal permeability increase) |

| Quantified Difference | Nimesulide's pKa is ~1.5 to 2.5 units higher than traditional NSAIDs, eliminating topical ion-trapping toxicity. |

| Conditions | Physicochemical profiling and in vivo gastrointestinal tolerability models |

Crucial for formulation scientists designing pH-responsive or targeted anti-inflammatory delivery systems where traditional carboxylic acids fail.

Cytochrome P450-Mediated Reactive Metabolite Formation

Nimesulide is uniquely susceptible to oxidation by cytochrome P450 enzymes, converting its 4-amino-2-phenoxy-methanesulfonanilide (M1) metabolite into a highly reactive diiminoquinone intermediate (M2) [1]. This specific metabolic pathway induces significant mitochondrial depolarization, reactive oxygen species (ROS) generation, and membrane permeability transition (MPT) in hepatocytes [2]. Standard NSAIDs like ibuprofen do not form these specific reactive intermediates, making them unsuitable for modeling this specific pathway.

| Evidence Dimension | Reactive intermediate generation and mitochondrial swelling |

| Target Compound Data | Nimesulide (Forms diiminoquinone; induces significant mitochondrial MPT and ROS) |

| Comparator Or Baseline | Ibuprofen / Standard NSAIDs (Lack diiminoquinone pathway; low/no idiosyncratic MPT induction) |

| Quantified Difference | Nimesulide uniquely triggers diiminoquinone-mediated mitochondrial depolarization, acting as a potent DILI inducer. |

| Conditions | In vitro hepatocyte toxicity and mitochondrial swelling assays |

Establishes Nimesulide as an indispensable positive control standard for predictive toxicology and idiosyncratic drug-induced liver injury (DILI) screening.

Phosphodiesterase (PDE) Inhibition and Dual-Target Scaffolding

Beyond COX-2 inhibition, Nimesulide exhibits distinct phosphodiesterase (PDE) inhibitory activity, a feature entirely absent in traditional carboxylic acid NSAIDs. Assays demonstrate that Nimesulide can inhibit PDE enzymes (e.g., PDE1 IC50 = 440.4 µM), whereas a wide range of standard NSAIDs—including diclofenac, ibuprofen, and indomethacin—show 0% PDE inhibition across broad concentration ranges [1]. This dual-action capability has driven the use of the Nimesulide sulfonanilide core in synthesizing novel, highly potent PDE4B inhibitors for oncology and severe inflammation [2].

| Evidence Dimension | Phosphodiesterase (PDE) Inhibition |

| Target Compound Data | Nimesulide (Active PDE inhibition, IC50 ~440 µM for PDE1) |

| Comparator Or Baseline | Diclofenac / Ibuprofen (No inhibitory effect on PDE at pharmacological concentrations) |

| Quantified Difference | Nimesulide provides baseline PDE inhibition, whereas classical NSAIDs provide 0% inhibition. |

| Conditions | In vitro phosphodiesterase inhibition assays |

Makes Nimesulide a highly valuable starting scaffold for synthesizing novel dual-action anti-inflammatory or anti-cancer agents.

Positive Control in Predictive Toxicology (DILI)

Due to its specific P450-mediated conversion into a reactive diiminoquinone intermediate, Nimesulide is an essential positive control standard for in vitro assays evaluating idiosyncratic drug-induced liver injury (DILI), mitochondrial depolarization, and reactive oxygen species (ROS) generation [1].

Precursor for Dual-Target (COX-2/PDE4) Inhibitor Synthesis

The unique sulfonanilide core of Nimesulide, which inherently possesses baseline phosphodiesterase inhibitory activity, makes it an optimal chemical precursor for the synthesis of advanced multi-target agents, such as novel triazole-based PDE4B inhibitors used in oncology and severe inflammatory disease modeling [1].

Reference Standard for Intermediate COX-2 Selectivity Assays

With a COX-2/COX-1 selectivity ratio of approximately 7.3, Nimesulide serves as an ideal intermediate benchmark in whole blood assays, allowing researchers to calibrate the selectivity of novel anti-inflammatory compounds between non-selective agents (diclofenac) and highly selective coxibs (celecoxib) [1].

Benchmark for pH-Targeted Formulation Development

Because of its atypical weak acidity (pKa 6.5) and avoidance of gastric ion trapping, Nimesulide is the preferred reference material for formulation scientists developing targeted drug delivery systems designed to release un-ionized active pharmaceutical ingredients specifically within the slightly acidic microenvironments of inflamed tissues[1].

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.6 (LogP)

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 56 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 54 of 56 companies with hazard statement code(s):;

H301 (87.04%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (12.96%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Pharmacology

Nimesulide is a nonsteroidal arylsulfonamide with anti-inflammatory properties. Nimesulide inhibits the cyclooxygenase-mediated conversion of arachidonic acid to pro-inflammatory prostaglandins. Modestly selective for COX-2, this agent binds to the enzyme, thereby inactivating it. Nimesulide may inhibit some carcinogenic COX-2-related carcinogenic effects on xenobiotic metabolism, apoptosis, immune surveillance and angiogenesis (overexpressed COX-2 in tumor epithelial cells enhances production of vascular growth factors and the formation of capillary-like networks). (NCI04)

MeSH Pharmacological Classification

ATC Code

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AX - Other antiinflammatory and antirheumatic agents, non-steroids

M01AX17 - Nimesulide

M02 - Topical products for joint and muscular pain

M02A - Topical products for joint and muscular pain

M02AA - Antiinflammatory preparations, non-steroids for topical use

M02AA26 - Nimesulide

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS2 (COX2) [HSA:5743] [KO:K11987]

Pictograms

Acute Toxic;Irritant

Other CAS

Absorption Distribution and Excretion

Renal (50%), fecal (29%)

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Effectiveness of Nimesulide in Acute Fever Management in Adults: Retrospective Electronic Medical Records Database Study Outcome in Outpatient Department

S Arulrhaj, Mangesh Tiwaskar, Mudit Sabharwal, Rajiv Saikia, Sarfaraz Majid, Rahul Rathod, Amey Mane, Anup Petare, Ravindra Kale, K K AggarwalPMID: 34431273 DOI:

Abstract

Various clinical trials have established anti-inflammatory and antipyretic properties of Nimesulide in a controlled setting, however, the fever management in real-world settings is quite different.To assess the effectiveness of Nimesulide in acute fever management in real-world clinical practice.

A retrospective, multicenter study was conducted on electronic medical records (EMR) of 302 patients visiting out-patient departments at three centers between Jan 2016 and Jan 2020 and were prescribed Nimesulide for acute fever. The effectiveness of Nimesulide was analyzed as a change in fever from baseline to follow-up visit within 14 days and tolerability as the number of side effects captured post-Nimesulide ingestion.

The provisional diagnosis at the baseline visit reported major complaints like fever, fever with abdominal pain, body-ache, cough and myalgia. The mean baseline body temperature was 103.2±1.5°F with a mean duration of 4.4±2.8 days significantly (p 0.0001) decreased to 99.7±1.8°F on the administration of Nimesulide. The liver and the renal profiles were found to be normal on records, and the side effects such as nausea and dyspepsia were reported only in 2% of patients.

Nimesulide was found to be well-tolerated and effective as an antipyretic for acute fever management in adults during short-term use in real-world clinical practice.

New nimesulide derivatives with amide/sulfonamide moieties: Selective COX-2 inhibition and antitumor effects

Tuğba Güngör, Adem Ozleyen, Yakup Berkay Yılmaz, Pinar Siyah, Mehmet Ay, Serdar Durdağı, Tugba Boyunegmez TumerPMID: 34077833 DOI: 10.1016/j.ejmech.2021.113566

Abstract

Seventeen new amide/sulfonamide containing nimesulide derivatives were synthesized and characterized by several spectroscopic techniques and primarily investigated for their inhibitory potential on COX enzymes and other pro-inflammatory factors. Experimental analyses showed that among seventeen compounds, N8 and N10 have remarkable potency and selectivity for the COX-2 enzyme over COX-1 at very low doses as compared to nimesulide. Moreover, both N8 and N10 selectively reduced the Lipopolysaccharide (LPS)-stimulated COX-2 mRNA expression level while the COX-1 level remained stable. Both PGErelease and nitric oxide production in macrophage cells were significantly suppressed by the N8 and N10 treatment groups. In silico ADME/Tox, molecular docking and molecular dynamics (MD) simulations were also conducted. Additionally, all compounds were also screened in a panel of cancer cell lines for their antiproliferative properties by MTT and SRB assays. Compound N17 exhibited a considerable antiproliferative effect on the colon (IC

: 9.24 μM) and breast (IC

: 11.35 μM) cancer cell lines. N17 exposure for 48 h decreased expression of anti-apoptotic protein BCL-2 and increased the expression of apoptogenic BAX. Besides, the BAX/BCL-2 ratio was increased with visible ultrastructural changes and apoptotic bodies under scanning electron microscopy. In order to investigate the structural and dynamical properties of selected hits on the target structures, multiscale molecular modeling studies are also conducted. Our combined in silico and in vitro results suggest that N8 and N10 could be further developed as potential nonsteroidal anti-inflammatory drugs (NSAIDs), while cytotoxic N17 might be studied as a potential lead compound that could be developed as an anticancer agent.

Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety

Begüm Nurpelin Sağlık, Derya Osmaniye, Serkan Levent, Ulviye Acar Çevik, Betül Kaya Çavuşoğlu, Yusuf Özkay, Zafer Asım KaplancıklıPMID: 33071054 DOI: 10.1016/j.ejmech.2020.112918

Abstract

Nonsteroidal anti-inflammatory drugs (NSAIDs) cause peptic lesions in the gastrointestinal mucosa by inhibiting the cyclooxygenase-1 (COX-1) enzyme. Selective COX-2 inhibition causes decreased side effects over current NSAIDs. Therefore, the studies about selective inhibition of COX-2 enzyme are very important for new drug development. The design, synthesis and biological activity evaluation of novel derivatives bearing thiazolylhydrazine-methyl sulfonyl moiety as selective COX-2 inhibitors were aimed in this paper. The structures of synthesized compounds were assigned using different spectroscopic techniques such asH NMR,

C NMR and HRMS. In addition, the estimation of ADME parameters for all compounds was carried out using in silico process. The evaluation of in vitro COX-1/COX-2 enzyme inhibition was applied according to the fluorometric method. According to the enzyme inhibition results, synthesized compounds showed the selectivity against COX-2 enzyme inhibition as expected. Compounds 3a, 3e, 3f, 3g, 3i and 3j demonstrated significant COX-2 inhibition potencies. Among them, compound 3a was found to be the most effective derivative with an IC

value of 0.140 ± 0.006 μM. Moreover, it was seen that compound 3a displayed a more potent inhibition profile at least 12-fold than nimesulide (IC

= 1.684 ± 0.079 μM), while it showed inhibitory activity at a similar rate of celecoxib (IC

= 0.132 ± 0.005 μM). Molecular modelling studies aided in the understanding of the interaction modes between this compound and COX-2 enzyme. It was found that compound 3a had a significant binding property. In addition, the selectivity of obtained derivatives on COX-2 enzyme could be explained and discussed by molecular docking studies.

Untargeted metabolomics changes on Gammarus pulex induced by propranolol, triclosan, and nimesulide pharmaceutical drugs

Mahsa N Sheikholeslami, Cristian Gómez-Canela, Leon P Barron, Carlos Barata, Maryam Vosough, Roma TaulerPMID: 32758777 DOI: 10.1016/j.chemosphere.2020.127479

Abstract

The presence of pharmaceuticals and personal care products (PPCPs) in natural water resources due to incomplete removal in Wastewater Treatment Plants (WWTPs) is a serious environmental concern at present. In this work, the effects of three pharmaceuticals (propranolol, triclosan, and nimesulide) on Gammarus pulex metabolic profiles at different doses and times of exposure have been investigated by liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS). The complex data sets generated in the different exposure experiments were analyzed with the ROIMCR procedure, based on the selection of the MS regions of interest (ROI) data and on their analysis by the Multivariate Curve-Resolution Alternating Least Squares (MCR-ALS) chemometrics method. This approach, allowed the resolution and identification of the metabolites present in the analyzed samples, as well as the estimation of their concentration changes due to the exposure experiments. ANOVA Simultaneous Component Analysis (ASCA) and Partial Least Squares Discriminant Analysis (PLS-DA) were then conducted to assess the changes in the concentration of the metabolites for the three pharmaceuticals at the different conditions of exposure. The three tested pharmaceuticals changed the concentrations of metabolites, which were related to different KEGG functional classes. These changes summarize the biochemical response of Gammarus pulex to the exposure by the three investigated pharmaceuticals. Possible pathway alterations related to protein synthesis and oxidative stress were observed in the concentration of identified metabolites.On-off Fluorescent Switching of Excitation-independent Near-ultraviolet Emission Carbon Nanobelts for Ultrasensitive Detection Nimesulide in Pharmaceutical Tablet

Zhongxia Wang, Yuanfei Gao, Wenjuan Wang, Fenying Kong, Hengye Li, Dahe Fan, Wei WangPMID: 32655105 DOI: 10.2116/analsci.20P181

Abstract

Here, we present an excellent strategy of unmodified near-ultraviolet fluorescence nitrogen doping carbon nanobelts (NFNCBs) for detecting nimesulide (Nim). After a simple hydrothermal process of uric acid and hydroquinone in DMF solvent, NFNCBs shows the shape of corroded stalactite-like composed of nanobelts aggregates, near-ultraviolet luminescence and a narrowed full width at half maximum. This could improve/change the electronic properties and surface chemical active site, as the result of a sensitive response to Nim. By employing this sensor, the quantitative measurement displays a linear range of 2.0 nM - 100.0 μM with a lower detection limit of 0.21 nM (3σ/k) for Nim. Our work has provided a high selectivity for Nim, which may be capable for pharmaceutical sample analysis in real tablets. Furthermore, the results concerning the recoveries (96.3 - 106.2%) for real sample analysis indicate that this nanoprobe might expand a good avenue to design an effective luminescence nanoprobe for other biologically related drugs.Anaphylaxis to nimesulide

Marco Dubini, Paolo Marraccini, Clizia Gagliardi, Sara Marelli, Federica RivoltaPMID: 33845133 DOI: 10.1016/j.anai.2021.04.007

Abstract

Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide

Wei Wei, Veronica I Evseenko, Mikhail V Khvostov, Sergey A Borisov, Tatyana G Tolstikova, Nikolay E Polyakov, Aleksandr V Dushkin, Wenhao Xu, Lu Min, Weike SuPMID: 33802031 DOI: 10.3390/molecules26061513

Abstract

Nimesulide (NIM,-(4-nitro-2-phenoxyphenyl)methanesulfonamide) is a relatively new nonsteroidal anti-inflammatory analgesic drug. It is practically insoluble in water (<0.02 mg/mL). This very poor aqueous solubility of the drug may lead to low bioavailability. The objective of the present study was to investigate the possibility of improving the solubility and the bioavailability of NIM via complexation with polysaccharide arabinogalactan (AG), disodium salt of glycyrrhizic acid (Na

GA), hydroxypropyl-β-cyclodextrin (HP-β-CD) and MgCO

. Solid dispersions (SD) have been prepared using a mechanochemical technique. The physical properties of nimesulide SD in solid state were characterized by differential scanning calorimetry and X-ray diffraction studies. The characteristics of the water solutions which form from the obtained solid dispersions were analyzed by reverse phase and gel permeation HPLC. It was shown that solubility increases for all complexes under investigation. These phenomena are obliged by complexation with auxiliary substances, which was shown by

H-NMR relaxation methods. The parallel artificial membrane permeability assay (PAMPA) was used for predicting passive intestinal absorption. Results showed that mechanochemically obtained complexes with polysaccharide AG, Na

GA, and HP-β-CD enhanced permeation of NIM across an artificial membrane compared to that of the pure NIM. The complexes were examined for anti-inflammatory activity on a model of histamine edema. The substances were administered

to CD-1 mice. As a result, it was found that all investigated complexes dose-dependently reduce the degree of inflammation. The best results were obtained for the complexes of NIM with Na

GA and HP-β-CD. In noted case the inflammation can be diminished up to 2-fold at equal doses of NIM.

Development of nimesulide amorphous solid dispersions via supercritical anti-solvent process for dissolution enhancement

Guijin Liu, Ling Gong, Jiawen Zhang, Zhenyao Wu, Han Deng, Shiming DengPMID: 32645426 DOI: 10.1016/j.ejps.2020.105457

Abstract

Formulating amorphous solid dispersions (ASDs) is one of the most promising strategies to overcome solubility limitations in drug development. In this work, development of nimesulide (NIM) ASDs via supercritical anti-solvent (SAS) process was proposed, where the mixtures of dichloromethane (DCM) and methanol (MeOH) were selected as the liquid solvent, and the mixtures of hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP) were the dispersing materials. The effects of NIM/HPMC/PVP (w/w/w) ratio and DCM/MeOH (v/v) ratio on particle solid-state properties were investigated to identify successful operating conditions. NIM-ASDs powders were formed by well separated spherical microparticles, where NIM crystals had transformed into amorphous state completely; the production yield was 93.6 ± 1.14%; and the reproducibility was very high. For NIM-ASDs, intermolecular interactions between NIM and dispersing materials were formed; the residual solvent was far below the ICH limit; and the chemical structure of NIM did not be degraded or disrupted. Moreover, NIM-ASDs increased the NIM solubility in PBS (pH=6.8) more than 5-folds; the dissolution of NIM from NIM-ASDs granules was faster and more complete than that from commercial Aulin® granules in PBS (pH=6.8). Also, NIM-ASDs well hindered the aging in the recrystallization of amorphous NIM during 12-month sealed storage. Overall, development of NIM-ASDs via SAS process presents an opportunity that as a modified product to increase the efficacy of NIM.COX-2 Inhibition Antagonizes Intra-Accumbens 2-Arachidonoylglycerol-Mediated Reduction in Ethanol Self-Administration in Rats

Francisco J Pavon, Ilham Polis, David G Stouffer, Marisa Roberto, Rémi Martin-Fardon, Fernando Rodriguez de Fonseca, Loren H Parsons, Antonia SerranoPMID: 32944989 DOI: 10.1111/acer.14456

Abstract

Ethanol (EtOH) self-administration is particularly sensitive to the modulation of CBsignaling in the nucleus accumbens (NAc) shell, and EtOH consumption increases extracellular levels of the endogenous cannabinoid CB

receptor agonist 2-arachidonoyl glycerol (2-AG) in this brain region. Stimulation of CB

receptor with agonists increases EtOH consumption, suggesting that EtOH-induced increases in 2-AG might sustain motivation for EtOH intake.

In order to further explore this hypothesis, we analyzed the alterations in operant EtOH self-administration induced by intra-NAc shell infusions of 2-AG itself, the CB

inverse agonist SR141716A, the 2-AG clearance inhibitor URB602, anandamide, and the cyclooxygenase-2 (COX-2) inhibitor nimesulide.

Surprisingly, self-administration of 10% EtOH was dose-dependently reduced by either intra-NAc shell SR141716A or 2-AG infusions. Similar effects were found by intra-NAc shell infusions of URB602, suggesting again a role for accumbal 2-AG on the modulation of EtOH intake. Intra-NAc shell anandamide did not alter EtOH self-administration, pointing to a specific role for 2-AG in the modulation of EtOH self-administration. Finally, the inhibitory effect of intra-NAc shell 2-AG on EtOH intake was significantly reversed by pretreatment with nimesulide, suggesting that oxidative metabolites of 2-AG might mediate these inhibitory effects on operant self-administration.

We propose that 2-AG signaling in the NAc exerts an inhibitory influence on EtOH consumption through a non-CB1 receptor mechanism involving the COX-2 pathway.

Proteomics-based screening of the target proteins associated with antidepressant-like effect and mechanism of nimesulide

Wen Luo, Ying Luo, Junqing YangPMID: 32632112 DOI: 10.1038/s41598-020-66420-z

Abstract

Nimesulide is an inhibitor of COX-2 with antioxidant and anti-inflammatory effects. However, few studies have explored the antidepressant mechanism of nimesulide. Here, we evaluated the therapeutic effects of nimesulide on CUMS rats. iTRAQ technology was used to identify the differentially expressed protein in the hippocampus between CUMS and nimesulide-treated rats to identify the possible molecular mechanism of its effects. We found that nimesulide had positive effects on depressive-like behaviors and inflammatory factors in depressed rats. Using proteomics technologies, we screened 16 differentially expressed proteins in CUMS-exposed rats after nimesulide treatment, 5 of which were related to inflammation. Overall, these results show that nimesulide might mediate its antidepressant effect on depressed rats through the inhibition of oxidative stress inflammatory response.Explore Compound Types